molecular formula C8H7F3N2 B7964255 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine

6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine

Cat. No. B7964255
M. Wt: 188.15 g/mol
InChI Key: GBWPAHRRBFWCLD-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

Prepared in analogy to Example A2(c) from 6-Trifluoromethyl-2-trityl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and trifluoroacetic acid. Off white solid.
Name
6-Trifluoromethyl-2-trityl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:32])([F:31])[C:3]1[N:8]=[CH:7][C:6]2[CH2:9][N:10](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:11][C:5]=2[CH:4]=1.FC(F)(F)C(O)=O>>[F:32][C:2]([F:1])([F:31])[C:3]1[N:8]=[CH:7][C:6]2[CH2:9][NH:10][CH2:11][C:5]=2[CH:4]=1

Inputs

Step One
Name
6-Trifluoromethyl-2-trityl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC2=C(C=N1)CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC2=C(C=N1)CNC2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.